
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate is a complex organic compound characterized by its multiple hydroxyl groups and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate typically involves the protection of hydroxyl groups followed by selective deprotection and esterificationThe reaction conditions often involve the use of protecting groups such as acetals or silyl ethers, and the esterification is typically carried out using benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or a coupling agent such as DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and protection-deprotection strategies.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the benzoate ester play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the benzoate ester.
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxyhexanoic acid: Similar hydroxyl group arrangement but with a carboxylic acid instead of a benzoate ester.
Uniqueness
The presence of the benzoate ester in (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C13H16O7 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C13H16O7/c14-6-9(16)11(17)12(18)10(7-15)20-13(19)8-4-2-1-3-5-8/h1-5,7,9-12,14,16-18H,6H2/t9-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
UPGIVUDGJZHZTN-DDHJBXDOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11741761.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11741774.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)
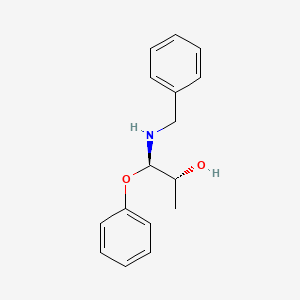
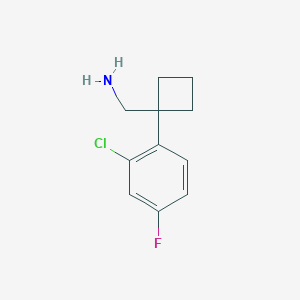
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)
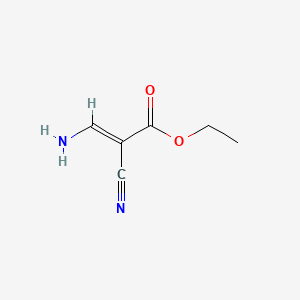
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)
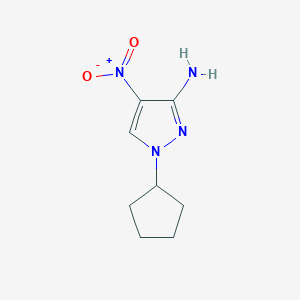
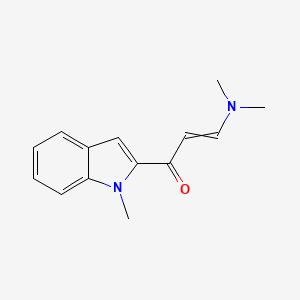
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)

